molecular formula C19H27NO3 B4021965 2-(4-METHOXYPHENOXY)-1-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1-ETHANONE

2-(4-METHOXYPHENOXY)-1-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1-ETHANONE

Cat. No.: B4021965
M. Wt: 317.4 g/mol
InChI Key: LSJKRVRGKCUGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENOXY)-1-(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenoxy group and a trimethylazabicyclooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENOXY)-1-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1-ETHANONE typically involves multiple steps, starting with the preparation of the methoxyphenoxy and trimethylazabicyclooctyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENOXY)-1-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields phenolic compounds, while reduction of the carbonyl group results in alcohol derivatives.

Scientific Research Applications

2-(4-METHOXYPHENOXY)-1-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1-ETHANONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-METHOXYPHENOXY)-1-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1-ETHANONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anti-inflammatory effects could be related to the inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-HYDROXYPHENOXY)-1-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1-ETHANONE
  • 2-(4-CHLOROPHENOXY)-1-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1-ETHANONE

Uniqueness

Compared to similar compounds, 2-(4-METHOXYPHENOXY)-1-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1-ETHANONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a compound of significant interest in research and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-18(2)9-14-10-19(3,12-18)13-20(14)17(21)11-23-16-7-5-15(22-4)6-8-16/h5-8,14H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJKRVRGKCUGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)COC3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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